molecular formula C12H7Cl2N3O6S B14597909 2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide CAS No. 61072-89-7

2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide

Cat. No.: B14597909
CAS No.: 61072-89-7
M. Wt: 392.2 g/mol
InChI Key: NUAVIJLDGRDFEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at controlled temperatures, followed by sulfonation and subsequent amination reactions . The reaction conditions must be carefully monitored to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

Scientific Research Applications

2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(2,6-dinitrophenyl)benzene-1-sulfonamide is unique due to the combination of chlorine, nitro, and sulfonamide groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

61072-89-7

Molecular Formula

C12H7Cl2N3O6S

Molecular Weight

392.2 g/mol

IUPAC Name

2,5-dichloro-N-(2,6-dinitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl2N3O6S/c13-7-4-5-8(14)11(6-7)24(22,23)15-12-9(16(18)19)2-1-3-10(12)17(20)21/h1-6,15H

InChI Key

NUAVIJLDGRDFEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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